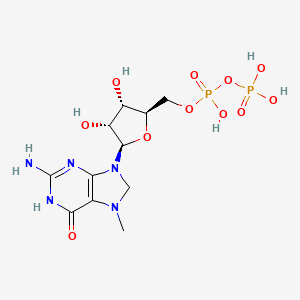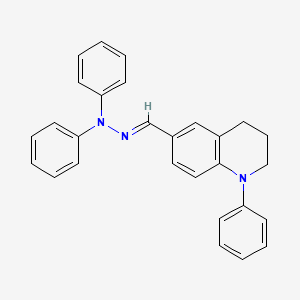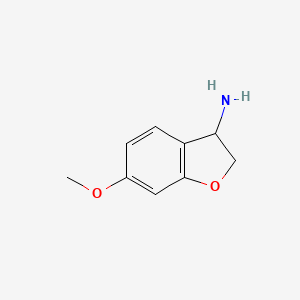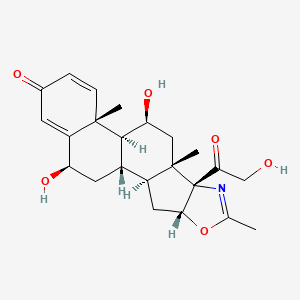
Sodium dodecylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dodecylbenzenesulphonate, also known as sodium lauryl phenyl sulfonate, is a linear alkylbenzene sulfonate that belongs to the class of anionic surfactants . It is a colorless salt with useful properties as a surfactant . It is usually produced as a mixture of related sulfonates and is a major component of laundry detergent .
Synthesis Analysis
SDBS has been used in the synthesis of various materials. For instance, it has been used as a surfactant in the preparation of the liquid phase of graphene nanoflakes (GNFs) .Molecular Structure Analysis
The structure of SDBS consists of a long hydrocarbon chain (dodecyl group) attached to a benzene ring. The sulfonic acid group (SO₃H) is attached to the benzene ring . A study showed that the SDBS micelle is more spherical with a ratio of eccentricities, eSDBS / eSDS, equal to 0.117/0.154 .Chemical Reactions Analysis
SDBS has been studied for its oxidation by the electro-Fenton system . The results demonstrated that HO 2 · had a weak ability to oxidize SDBS; ·OH was the primary active substance for oxidizing SDBS .Physical And Chemical Properties Analysis
SDBS is a white to light yellow flakes, granules or powder . It is soluble in water . The primary hazard is the threat to the environment . It has a melting point of >300 °C, a boiling point of 660.62℃ [at 101 325 Pa], and a density of 1.02 g/cm3 .Applications De Recherche Scientifique
Oil-Field Chemistry
SDBS is used in the preparation of multifunctional surfactants for oil-field chemistry . It can reduce the interfacial tension between oil and water, enhancing the emulsion ability and oil-displacement efficiency . This makes it valuable in the oil and petrochemical industry for oil production .
Enhanced Oil Recovery
The branched structures of SDBS molecules have been found to significantly improve oil recovery . The performance of surfactants on enhanced oil recovery may be greatly influenced by their molecular structures .
Antistatic Agent
SDBS is actively used as an antistatic agent . This helps to reduce or eliminate static electricity, which can be particularly useful in various industrial processes .
Disinfectant
SDBS serves as a disinfectant , making it useful in maintaining hygiene and preventing the spread of diseases .
Dyeing Leveling Agent
In the dyeing industry, SDBS is used as a leveling agent . This helps to ensure an even and uniform application of dyes .
Metal Degreaser
SDBS is used as a metal degreaser in metal coating processes . It helps in removing grease, oil, or other organic compounds from metal surfaces .
Resin Dispersant
As a resin dispersant, SDBS helps in the dispersion of resins in various industrial applications .
Detergent and Degreaser
SDBS is widely used in the paper and leather-footwear industry as a detergent and degreaser . It helps in cleaning and maintaining the quality of products .
Safety And Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sodium dodecylbenzenesulphonate can be achieved through sulphonation of dodecylbenzene with sulphur trioxide followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Dodecylbenzene", "Sulphur trioxide", "Sodium hydroxide", "Water", "Sodium chloride" ], "Reaction": [ "Dissolve dodecylbenzene in sulphur trioxide to form a sulphonation mixture", "Heat the sulphonation mixture to 100-110°C for 2-3 hours", "Carefully add the sulphonation mixture to a large amount of water to quench the reaction", "Neutralize the resulting sulphonic acid with sodium hydroxide", "Add sodium chloride to the mixture to facilitate the separation of the Sodium dodecylbenzenesulphonate product", "Filter and dry the product to obtain Sodium dodecylbenzenesulphonate" ] } | |
Numéro CAS |
25155-30-0 |
Nom du produit |
Sodium dodecylbenzenesulphonate |
Formule moléculaire |
C18H29NaO3S |
Poids moléculaire |
348.48 |
Synonymes |
ALKYLARYL SULFONATE; ALKYLBENZENESULFONIC ACID SODIUM SALT; DODECYLBENZENE SODIUM SULFONATE; DODECYLBENZENESULPHONIC ACID SODIUM SALT; DODECYLBENZENESULFONIC ACID SODIUM SALT; DODECENE-1 LAS; DDBS; LAS-C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



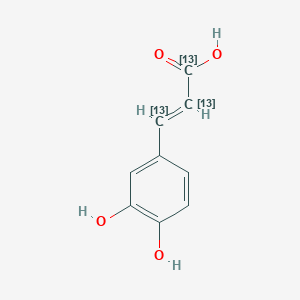
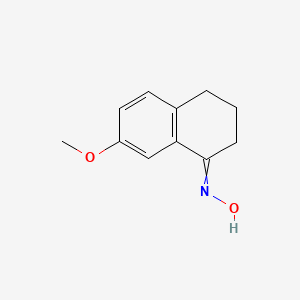


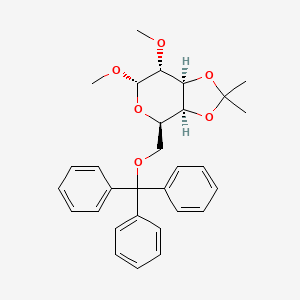

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)
